An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium
An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419), a deuterated, sulfated, and conjugated secondary bile acid. It is primarily utilized as an internal standard in mass spectrometry-based applications for the accurate quantification of its non-labeled counterpart, 3-sulfo-glycodeoxycholic acid, in various biological matrices. This document details its chemical and physical properties, a probable synthesis route, its role in biological systems, and relevant experimental protocols.
Core Compound Details
3-Sulfo-glycodeoxycholic acid-d4 disodium is the deuterium-labeled form of 3-Sulfo-glycodeoxycholic acid disodium. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it co-elutes with the endogenous analyte but is detected at a different mass-to-charge ratio.
Physicochemical Properties
The following table summarizes the key quantitative data for 3-Sulfo-glycodeoxycholic acid-d4 disodium.
| Property | Value |
| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S |
| Molecular Weight | 577.67 g/mol |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
| Physical Form | Powder |
| Storage Temperature | -20°C |
| Primary Application | Internal standard for mass spectrometry |
Synthesis and Manufacturing
While specific, proprietary synthesis protocols for the commercial production of 3-Sulfo-glycodeoxycholic acid-d4 disodium are not publicly available, a likely synthetic route can be inferred from established methods for deuteration, glycine (B1666218) conjugation, and sulfation of bile acids. The process would logically involve the following key stages:
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Deuteration of a Deoxycholic Acid Precursor: Introduction of deuterium atoms at stable, non-exchangeable positions on the deoxycholic acid steroid nucleus.
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Glycine Conjugation: Activation of the C-24 carboxyl group of the deuterated deoxycholic acid and subsequent amidation with glycine.
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Sulfation: Regioselective sulfation at the 3-hydroxyl position.
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Salt Formation: Conversion to the disodium salt to enhance stability and solubility.
A generalized workflow for the sulfation of a conjugated bile acid is presented below.[1]
Role in Biological Systems and Research Applications
The non-deuterated, endogenous counterpart, 3-sulfo-glycodeoxycholic acid, is a metabolite in the enterohepatic circulation of bile acids. Primary bile acids are synthesized in the liver from cholesterol and are conjugated with glycine or taurine (B1682933) before being secreted into the bile. In the intestine, gut microbiota deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, such as deoxycholic acid. Glycodeoxycholic acid is formed by the conjugation of deoxycholic acid with glycine.
Sulfation is a major pathway for the detoxification and elimination of bile acids.[2] The addition of a sulfate (B86663) group increases the water solubility of bile acids, which facilitates their urinary and fecal excretion and reduces their intestinal reabsorption and potential toxicity.[2] Altered levels of sulfated bile acids have been observed in various hepatobiliary diseases.[3]
The primary application of 3-Sulfo-glycodeoxycholic acid-d4 disodium is as an internal standard for the accurate quantification of endogenous 3-sulfo-glycodeoxycholic acid in biological samples like plasma, serum, and feces. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations during sample preparation and analysis.[4]
Experimental Protocols
Quantification of Sulfated Bile Acids in Human Serum by LC-MS/MS
This section provides a representative protocol for the analysis of sulfated bile acids in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where 3-Sulfo-glycodeoxycholic acid-d4 disodium would serve as an internal standard.
1. Sample Preparation:
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Protein Precipitation: To 50 µL of serum, add 10 µL of an internal standard working solution containing 3-Sulfo-glycodeoxycholic acid-d4 disodium in methanol (B129727). Add 140 µL of cold methanol to precipitate proteins.[5]
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Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[5]
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Mobile Phase A: Water with 0.1% formic acid.[5]
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Mobile Phase B: Methanol/acetonitrile (2:1, v/v) with 0.1% formic acid.[5]
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Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically used to separate the bile acids. For example: 0-6 min, 50-72% B; 6-14 min, 72-80% B; followed by a wash and re-equilibration step.[5]
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Flow Rate: 0.3 mL/min.[5]
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Column Temperature: 40°C.[5]
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Injection Volume: 10 µL.[5]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Negative electrospray ionization (ESI-).[5]
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Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3-sulfo-glycodeoxycholic acid and its deuterated internal standard. The exact m/z values would be determined by infusion of the pure compounds.
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Ion Source Parameters: Optimized for temperature, gas flows, and ion spray voltage (e.g., -4500 V).[5]
Signaling Pathways
While 3-Sulfo-glycodeoxycholic acid-d4 disodium is metabolically inert and used as a tracer, its non-sulfated, non-deuterated parent molecule, glycodeoxycholic acid (GDCA), has been shown to be biologically active and can influence cellular signaling pathways. Sulfation generally reduces the biological activity of bile acids.[6] However, understanding the pathways affected by GDCA provides context for the biological relevance of its sulfated form.
STAT3 Signaling Pathway in Hepatocellular Carcinoma
Glycochenodeoxycholic acid (GCDC), a structurally similar bile acid, has been shown to promote chemoresistance in hepatocellular carcinoma (HCC) cells by activating the STAT3 signaling pathway.[7] This occurs through the downregulation of negative regulators of STAT3, such as SOCS2, SOCS5, PTPN1, and PTPN11.[7] While not directly demonstrated for GDCA, a similar mechanism is plausible.
PI3K/Akt Signaling Pathway
Glycochenodeoxycholic acid has also been found to trigger the PI3K/Akt signaling pathway in Barrett-type adenocarcinoma cells, which promotes cell proliferation and inhibits apoptosis.[8] This highlights another potential area of influence for conjugated secondary bile acids.
Conclusion
3-Sulfo-glycodeoxycholic acid-d4 disodium is a critical tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables precise and accurate quantification of its endogenous analogue, providing valuable insights into bile acid metabolism in health and disease. While the biological activity of its non-sulfated parent compound is an area of active research, the primary utility of the deuterated and sulfated form lies in its analytical application.
References
- 1. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Glycochenodeoxycholic acid induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
